Cyclopyrimorate
CAS No.: 499231-24-2
Cat. No.: VC0524742
Molecular Formula: C19H20ClN3O4
Molecular Weight: 389.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499231-24-2 |
---|---|
Molecular Formula | C19H20ClN3O4 |
Molecular Weight | 389.8 g/mol |
IUPAC Name | [6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate |
Standard InChI | InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 |
Standard InChI Key | BXIGJZDQFDFASM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclopyrimorate features a pyridazine core substituted with chlorine at position 6, a morpholine-4-carboxylate group at position 4, and a 2-cyclopropyl-6-methylphenoxy moiety at position 3 . The compound’s three-dimensional conformation enables selective interaction with HST, while its lipophilic nature () facilitates membrane penetration in target weeds . X-ray crystallography reveals that the cyclopropyl group enhances steric stability, reducing degradation under field conditions.
Physical and Chemical Characteristics
Key properties derived from safety data sheets (SDS) and experimental studies include:
The compound’s low vapor pressure minimizes atmospheric dispersion, while its moderate water solubility ensures selective action in flooded rice paddies .
Mechanism of Action: Targeting Plastoquinone Biosynthesis
Enzyme Inhibition in the Homogentisate Pathway
Cyclopyrimorate’s primary metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), competitively inhibits HST with an IC₅₀ of 0.12 µM, surpassing the parent compound’s activity by 15-fold . HST catalyzes the condensation of homogentisate (HGA) and farnesyl diphosphate (FPP) to form plastoquinone-9, an essential cofactor in photosynthesis . Kinetic assays demonstrate that DMC binds to the HGA pocket of HST, disrupting substrate coordination (Fig. 1) .
Equation 1: HST-catalyzed reaction inhibited by DMC .
Metabolic Consequences in Plants
Treatment with cyclopyrimorate (10 µM) induces a 90% reduction in plastoquinone levels and a 15-fold accumulation of HGA in Arabidopsis thaliana . The resulting oxidative stress depletes carotenoids, causing chlorosis and growth arrest . Supplemental decyl plastoquinone (50 µM) reverses these effects, confirming the pathway-specific action .
Synthesis and Industrial Production
Multi-Step Synthesis Protocol
The industrial synthesis involves four stages:
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Chlorination: 3,6-dichloropyridazine reacts with 2-cyclopropyl-6-methylphenol under basic conditions to form the ether linkage.
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Morpholine Incorporation: The intermediate undergoes carboxylation with morpholine-4-carbonyl chloride in dichloromethane.
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Crystallization: Crude product is purified via recrystallization from heptane/ethyl acetate (6:4) .
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Formulation: The active ingredient is blended with surfactants (e.g., alkyl polyglucosides) for aqueous suspension concentrates.
The process achieves a 78% yield with >98% purity, as verified by HPLC (retention time: 13.8 min at 272 nm) .
Agricultural Applications and Efficacy
Weed Control Spectrum
Cyclopyrimorate (applied at 50–100 g ai/ha) controls Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge) in rice fields with 95% efficacy . Its selectivity arises from rapid metabolic inactivation in Oryza sativa via cytochrome P450-mediated hydroxylation .
Comparative Performance
Field trials in Japan (2018–2020) demonstrated superior residual activity compared to mesotrione and norflurazon (Table 1) .
Herbicide | ED₉₀ (g ai/ha) | Residual Activity (days) |
---|---|---|
Cyclopyrimorate | 75 | 45 |
Mesotrione | 120 | 30 |
Norflurazon | 200 | 25 |
Environmental and Toxicological Profile
Ecotoxicological Data
Cyclopyrimorate is classified as hazardous to aquatic organisms (acute EC₅₀: 0.8 mg/L for Daphnia magna) . Its soil half-life (DT₅₀) ranges from 32–58 days, with minor leaching risk () .
Regulatory Status and Global Adoption
As of 2025, cyclopyrimorate is approved in Japan, China, and South Korea for rice cultivation but remains unapproved in the EU and US . Regulatory hesitancy stems from data gaps in groundwater persistence and non-target arthropod effects .
Recent Advances and Future Directions
2024 studies highlight DMC derivatives with enhanced HST affinity (e.g., fluoro-substituted analogs, IC₅₀: 0.03 µM) . CRISPR-edited HST variants in Oryza sativa may enable herbicide-resistant rice strains, though field viability remains unproven .
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